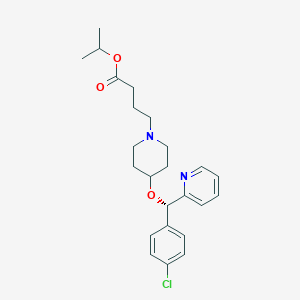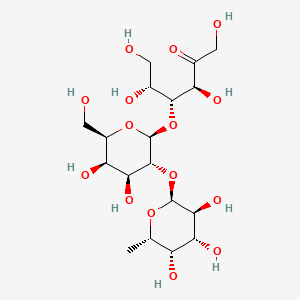
3-Ethynyl-5-fluoro-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-5-fluoro-4-methoxybenzaldehyde: is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzaldehyde, featuring an ethynyl group at the third position, a fluorine atom at the fifth position, and a methoxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative, such as 3-fluoro-4-methoxybenzaldehyde.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of the benzaldehyde derivative with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: If a protecting group is used during the ethynylation step, it is subsequently removed under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: 3-Ethynyl-5-fluoro-4-methoxybenzoic acid.
Reduction: 3-Ethynyl-5-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethynyl-5-fluoro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. The fluorine atom can influence the compound’s reactivity and binding affinity, while the methoxy group can modulate its electronic properties. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-methoxybenzaldehyde: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynyl-4-methoxybenzaldehyde:
5-Fluoro-4-methoxybenzaldehyde: Lacks the ethynyl group, leading to variations in its reactivity and applications.
Uniqueness: 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H7FO2 |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
3-ethynyl-5-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H7FO2/c1-3-8-4-7(6-12)5-9(11)10(8)13-2/h1,4-6H,2H3 |
Clé InChI |
GGRKPHSYQQWHCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1F)C=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)




![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)



